![molecular formula C20H24O4 B10860389 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860389.png)
3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is a complex organic compound belonging to the class of diterpene lactones. This compound is characterized by its intricate molecular structure, which includes multiple rings and oxygen-containing functional groups[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ...[{{{CITATION{{{_1{3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3 ...](https://www.ebi.ac.uk/chebi/chebiOntology.do?chebiId=CHEBI:182738). Diterpene lactones are known for their diverse biological activities and are often found in natural products, particularly in plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo[14.2.1.0~5,9 ...](https://www.chemspider.com/Chemical-Structure.23550808.html). One common approach is the cyclization of a suitable diene precursor under acidic or basic conditions to form the core ring structure[{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 .... Subsequent functional group modifications, such as oxidation and reduction reactions, are employed to introduce the necessary oxygen atoms and double bonds[{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and catalysts to optimize yield and purity[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo[14.2.1.0~5,9 ...](https://www.chemspider.com/Chemical-Structure.23550808.html). Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability[{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Analyse Des Réactions Chimiques
Types of Reactions
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: : Reduction of double bonds or carbonyl groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Replacement of hydrogen atoms with other functional groups, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Substitution: : Halogens (e.g., chlorine, bromine), sulfonates (e.g., tosyl chloride), and nucleophiles (e.g., alkyl lithium compounds) are used for substitution reactions[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential bioactive properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer effects, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cembratetraene-16,219,6-diolide: : Another diterpene lactone with similar structural features.
Cembranoids: : A class of compounds related to cembratetraene, often found in marine organisms.
Uniqueness
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H24O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione |
InChI |
InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3 |
Clé InChI |
KTYZKXFERQUCPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


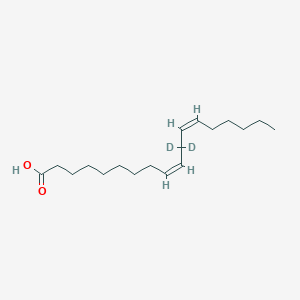
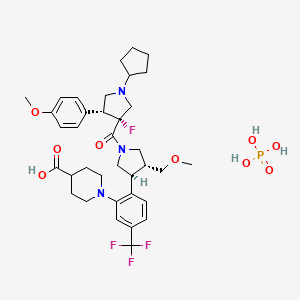

![(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10860320.png)
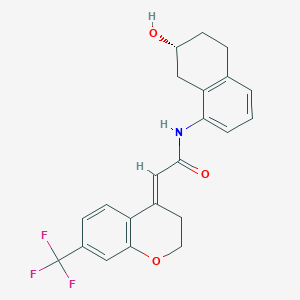
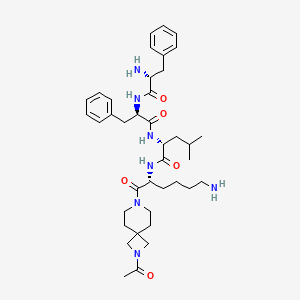
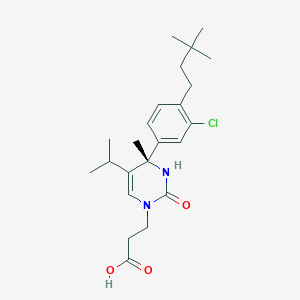
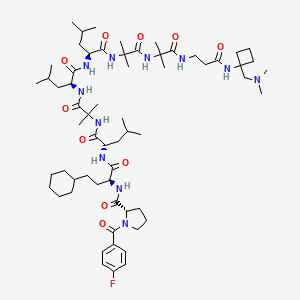
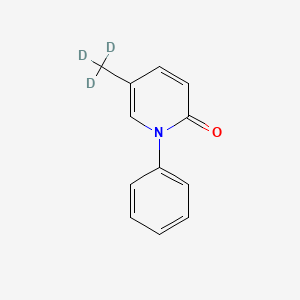

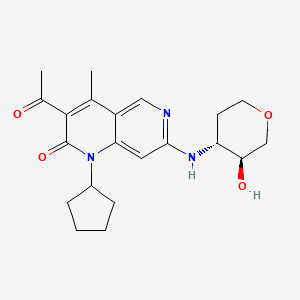
![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)


